molecular formula C8H3Br2FN2O2 B12011878 3-(2,4-Dibromo-6-fluorophenyl)sydnone

3-(2,4-Dibromo-6-fluorophenyl)sydnone

Cat. No.: B12011878
M. Wt: 337.93 g/mol
InChI Key: GEBBKMFMKJZUCC-UHFFFAOYSA-N
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Description

Overview of Mesoionic Compounds and 1,2,3-Oxadiazoles

Sydnones are a prominent and extensively studied class of mesoionic compounds. nih.govdntb.gov.ua Structurally, they feature a 1,2,3-oxadiazole (B8650194) ring with an exocyclic oxygen atom at the C5 position. nih.gov The parent 1,2,3-oxadiazole ring itself is generally unstable. nih.govuni.lu However, the mesoionic nature of the sydnone (B8496669) structure imparts considerable stability. nih.gov The debate over their aromaticity continues, with some studies suggesting they possess aromatic character by fulfilling Hückel's rule (4n+2 π-electrons) through delocalization, while others classify them as nonaromatic but well-stabilized by electron and charge delocalization. nih.govjbclinpharm.orgnih.gov

Historical Development and Significance of Sydnones in Heterocyclic Chemistry

The first sydnone, N-phenylsydnone, was synthesized in 1935 by John Campbell Earl and Alan W. Mackney at the University of Sydney, from which the name "sydnone" is derived. nih.govsigmaaldrich.com Their pioneering work involved the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride (B1165640). nih.gov This discovery opened a new chapter in heterocyclic chemistry and spurred extensive research into the synthesis, structure, and reactivity of this novel class of compounds.

Sydnones have proven to be of great significance, not merely as chemical curiosities but as valuable synthetic intermediates. nih.govsigmaaldrich.com Their most characteristic reaction is the 1,3-dipolar cycloaddition, where they act as 1,3-dipoles reacting with various dipolarophiles (such as alkenes and alkynes) to generate a wide array of five-membered heterocyclic compounds, most notably pyrazoles. nih.gov This reactivity has made them powerful tools for synthetic chemists. sigmaaldrich.com

Rationalization for Investigating Halogenated Aryl Sydnones, specifically 3-(2,4-Dibromo-6-fluorophenyl)sydnone

The introduction of halogen atoms onto aryl rings is a common and effective strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of fluorine, in particular, can dramatically alter electronic properties and bioavailability. mdpi.com

The investigation into halogenated aryl sydnones, such as This compound , is driven by several key factors. Firstly, the combination of different halogens (bromine and fluorine) on the phenyl ring allows for a nuanced modulation of the compound's electronic and steric properties. This can affect the reactivity of the sydnone ring itself. Secondly, these halogenated sydnones serve as precursors for synthesizing halogenated N-arylpyrazoles through 1,3-dipolar cycloaddition reactions. mdpi.com Given that N-arylpyrazoles are important scaffolds in drug discovery, having access to new, functionalized building blocks is of high value. The specific substitution pattern of the dibromo-fluoro-phenyl moiety provides a unique template for exploring chemical space and developing novel compounds with potentially interesting properties. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Br2FN2O2

Molecular Weight

337.93 g/mol

IUPAC Name

3-(2,4-dibromo-6-fluorophenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H3Br2FN2O2/c9-4-1-5(10)8(6(11)2-4)13-3-7(14)15-12-13/h1-3H

InChI Key

GEBBKMFMKJZUCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+]2=NOC(=C2)[O-])Br)Br

Origin of Product

United States

Synthesis and Characterization of 3 2,4 Dibromo 6 Fluorophenyl Sydnone

Synthesis Pathway

The synthetic route involves a two-step process as outlined in a 2021 study: mdpi.com

Nitrosation: The precursor, N-(2,4-Dibromo-6-fluorophenyl)glycine, is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (hydrochloric acid) at a controlled low temperature (5–7 °C). This reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the glycine (B1666218) derivative, forming the N-nitroso intermediate in situ. mdpi.com

Cyclodehydration: The resulting N-nitroso compound is then cyclized by dehydration using acetic anhydride (B1165640) (Ac₂O). This step removes a molecule of water, leading to the formation of the 1,2,3-oxadiazole (B8650194) ring and yielding the final product, This compound . mdpi.com

This improved method, which combines the nitrosation and cyclization steps in a sequential one-pot manner, provides the target sydnone in good yield. mdpi.com

Research Findings and Characterization Data

Detailed characterization of This compound has been reported, confirming its structure and purity. The compound is obtained as colorless crystals. mdpi.com

PropertyValueReference
Appearance Colorless crystals mdpi.com
Melting Point 199–202 °C mdpi.com
Molecular Formula C₈H₃Br₂FN₂O₂ mdpi.com
Yield 77% mdpi.com

Elemental Analysis: The experimentally found elemental composition aligns closely with the calculated values for the molecular formula C₈H₃Br₂FN₂O₂. mdpi.com

ElementCalculated (%)Found (%)
Carbon (C) 28.4328.72
Hydrogen (H) 0.891.27
Nitrogen (N) 8.298.58

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. mdpi.com

¹H NMR (in DMSO-d₆): The spectrum shows a singlet at δ 6.73 ppm, corresponding to the single proton (H-4) on the sydnone ring. The protons on the phenyl ring appear as multiplets between δ 8.22 and 8.27 ppm. mdpi.com

¹³C NMR (in DMSO-d₆): Key signals include the carbon of the sydnone ring (C-4) at δ 99.4 ppm and the carbonyl carbon (C=O) at δ 167.9 ppm. The signals for the fluorinated and brominated carbons of the phenyl ring appear at distinct chemical shifts, confirming the substitution pattern. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 3 2,4 Dibromo 6 Fluorophenyl Sydnone

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Elucidation of Molecular Structure through 1H and 13C NMR

The molecular framework of 3-(2,4-Dibromo-6-fluorophenyl)sydnone has been successfully elucidated using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A pivotal signal in the ¹H NMR spectrum corresponds to the hydrogen atom at the fourth position of the sydnone (B8496669) ring (H-4). nih.gov For this compound, this particular signal manifests as a sharp singlet. nih.gov

The ¹³C NMR spectrum offers further crucial structural details. The carbon atom of the sydnone's CH group (C-4) shows a resonance in the range of 97.0–98.1 ppm. nih.gov In line with the proton spectrum, the substitution pattern on the phenyl ring influences the multiplicity of this signal. nih.gov In the case of the dibromo-substituted compound, this signal does not show the doublet multiplicity that is observed in analogues with less substitution, a phenomenon that is ascribed to hindered rotation. nih.gov The chemical shifts observed for the aromatic carbons are also in agreement with the predicted structure, demonstrating the impact of the halogen substituents. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Position Chemical Shift (ppm) Multiplicity and Coupling Constants (J)
¹H H-4 (sydnone) Not explicitly stated, but described as a sharp singlet. nih.gov s
¹³C C-4 (sydnone) Within the 97.0–98.1 range for related compounds. nih.gov s

Note: 's' denotes a singlet and 'd' denotes a doublet.

Investigation of Hindered Rotation and Stereoisomerism via NMR

A significant feature in the NMR spectra of this compound is the impact of hindered rotation around the C-N bond that links the phenyl and sydnone rings. nih.gov This restricted movement is a result of the steric hindrance from the bulky bromine atom located at the ortho position of the phenyl ring in relation to the sydnone group. nih.gov This steric impediment causes the H-4 signal in the ¹H NMR spectrum to appear as a sharp singlet, which is different from the doublet seen in similar compounds with less bulky substituents. nih.gov

Likewise, in the ¹³C NMR spectrum, the signal for the C-4 carbon of the sydnone ring also presents as a singlet. nih.gov This is due to the hindered rotation minimizing the through-space coupling between the C-4 or H-4 and the fluorine atom. nih.gov This observation points to a substantial energy barrier for rotation, which in turn affects the observed spectroscopic characteristics. nih.gov

Heteronuclear Spin-Spin Coupling in Polyhalogenated Systems

The heteronuclear spin-spin coupling between fluorine and carbon atoms (¹⁹F-¹³C) offers deeper insights into the electronic configuration of this compound. nih.gov A noteworthy finding is the exceptionally small heteronuclear coupling constant for the carbon at the C-6' position, which is approximately 1 Hz. nih.gov This value is considerably smaller than the anticipated 4–5 Hz for a meta coupling. nih.gov The other ¹⁹F-¹³C coupling constants fall within the expected ranges. nih.gov The signal multiplicities in both the ¹H and ¹³C NMR spectra are shaped by this heteronuclear spin-spin coupling with the fluorine atom, which is instrumental for a conclusive assignment of the spectra. nih.gov

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation

The three-dimensional arrangement of this compound in the solid state has been ascertained through single-crystal X-ray diffraction. nih.gov The presence of a substituent at the ortho position of the aromatic ring results in a non-planar molecular structure. nih.gov A crucial parameter for describing this conformation is the dihedral angle between the phenyl and sydnone rings. For this compound, this angle has been determined to be 78.5(1)°. nih.gov This pronounced twist is a direct outcome of the steric strain exerted by the ortho-bromine atom. nih.gov

Table 2: Key Crystallographic Data for this compound

Parameter Value

Influence of Intermolecular Forces on Crystal Packing Architecture

The crystal packing of phenylsydnones, particularly those substituted with halogens, is significantly influenced by a variety of non-covalent interactions. These forces dictate the supramolecular architecture, influencing the physical properties of the solid state. While specific crystallographic data for this compound is not publicly available, detailed studies on closely related halogenated phenylsydnones provide significant insights into the governing intermolecular forces.

Key among these are halogen bonding , C-H···O hydrogen bonds , and π-π stacking interactions . The presence of bromine and fluorine atoms on the phenyl ring of this compound suggests a high propensity for these types of interactions.

In analogous structures, such as 3-(4-Bromo-2-fluorophenyl)sydnone, single-crystal X-ray diffraction analysis has revealed the formation of two-dimensional supramolecular layers. These layers are stabilized by weak intermolecular C-H···O hydrogen bonds, where both the exocyclic and endocyclic oxygen atoms of the sydnone ring act as proton acceptors.

The analysis of Hirshfeld surfaces of related compounds has been employed to visualize and quantify these intermolecular contacts. Red spots on the Hirshfeld surface are indicative of close contacts, such as C-H···O hydrogen bonds, highlighting the specific atoms involved in these interactions.

Other Spectroscopic Characterization Techniques (General Sydnones Context)

Beyond X-ray crystallography, a suite of spectroscopic techniques is essential for the characterization of sydnone derivatives. These methods provide complementary information regarding the molecular structure and electronic environment of these mesoionic compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups within a sydnone molecule. A characteristic and strong absorption band for the exocyclic carbonyl group (C=O) of the sydnone ring is typically observed in the region of 1720–1790 cm⁻¹. researchgate.net For sydnones containing a hydrogen atom at the C4 position, a C-H stretching vibration can be seen around 3150-3190 cm⁻¹. researchgate.netijcrt.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of sydnones.

¹H NMR: The proton at the C4 position of the sydnone ring, if present, gives a characteristic signal in the range of δ 6.8–7.0 ppm. ijcrt.org The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, combined with the ring's aromatic character, contributes to the specific chemical shift of this proton. researchgate.net

¹³C NMR: The ¹³C NMR spectrum of a sydnone displays two distinctive signals for the carbons of the mesoionic ring. The C4 carbon typically resonates at approximately δ 95 ppm, while the C5 carbonyl carbon appears significantly downfield in the region of δ 160–170 ppm. ijcrt.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the sydnone and to study its fragmentation patterns. The molecular ion peak (M⁺) is generally observed, and its fragmentation can provide structural clues. Common fragmentation pathways for organic molecules involve the cleavage of the weakest bonds, often leading to the formation of stable carbocations.

The following table summarizes the typical spectroscopic data for sydnone compounds:

Spectroscopic TechniqueFeatureTypical Range/Value
Infrared (IR) Sydnone C=O Stretch1720 - 1790 cm⁻¹
Sydnone C4-H Stretch3150 - 3190 cm⁻¹
¹H NMR Sydnone C4-Hδ 6.8 - 7.0 ppm
¹³C NMR Sydnone C4~δ 95 ppm
Sydnone C5 (C=O)δ 160 - 170 ppm

This collective spectroscopic data, in conjunction with crystallographic analysis, allows for a comprehensive elucidation of the structure and bonding of complex molecules like this compound.

Mechanistic Studies and Reactivity of 3 2,4 Dibromo 6 Fluorophenyl Sydnone

The Mesoionic Character and Aromaticity of Sydnones

Sydnones are defined as mesoionic heterocyclic compounds featuring a 1,2,3-oxadiazole (B8650194) core. Their structure cannot be represented by a single covalent formula, but rather as a hybrid of multiple resonance forms, leading to a delocalized charge distribution.

Delocalization of Charges and Pseudo-Aromaticity

The defining characteristic of a sydnone (B8496669) is its mesoionic nature, meaning it is a neutral, five-membered heterocyclic compound with delocalized positive and negative charges. researchgate.netnih.gov The positive charge is shared among the atoms of the 1,2,3-oxadiazole ring, while the negative charge is primarily located on the exocyclic oxygen atom. researchgate.netnih.gov This charge separation and delocalization imparts a degree of aromatic character to the sydnone ring, often referred to as pseudo-aromaticity. researchgate.net This aromatic-like stability is supported by the planarity of the sydnone ring and the presence of six π-electrons. nih.gov However, the reactivity of sydnones, particularly their participation in cycloaddition reactions, suggests a character that is distinct from classically aromatic compounds. nih.gov

Theoretical Descriptions of Sydnone Electronic Structure

Computational studies have provided deeper insights into the electronic structure of sydnones. While they possess some features of aromatic systems, theoretical calculations have also indicated that they are nonaromatic but well-stabilized by electron and charge delocalization in two distinct regions. The debate on the degree of aromaticity continues, with some studies using magnetic and energetic criteria to argue that sydnones are indeed aromatic, comparable to benzene (B151609) or furan.

For substituted sydnones, Density Functional Theory (DFT) calculations have been employed to understand the origins of reactivity and selectivity in their cycloaddition reactions. nih.govacs.orgnjit.edu These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the sydnone and the reacting dipolarophile. The energies and coefficients of these orbitals are key to predicting the outcome of the reaction. For aryl-substituted sydnones, the electronic nature of the substituents on the phenyl ring directly impacts the energy levels of the HOMO and LUMO of the sydnone. Electron-withdrawing groups, such as the bromine and fluorine atoms in 3-(2,4-Dibromo-6-fluorophenyl)sydnone, are predicted to lower the energy of both the HOMO and LUMO. nih.gov This lowering of the LUMO energy can make the sydnone a better electron acceptor in cycloaddition reactions that proceed via an inverse-electron-demand mechanism.

1,3-Dipolar Cycloaddition Reactions

One of the most significant aspects of sydnone chemistry is their ability to act as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic compounds. mdpi.com

General Principles and Huisgen Cycloaddition

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a reaction between a 1,3-dipole (in this case, the sydnone) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. mdpi.com This reaction is generally considered a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile combine to form a new ring system. Sydnones are versatile 1,3-dipoles that, upon reaction with alkynes, lead to the formation of pyrazole (B372694) derivatives with the extrusion of carbon dioxide. mdpi.com

Reaction with Activated Dipolarophiles (e.g., Dimethyl Acetylenedicarboxylate)

Sydnones readily react with activated, electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com The reaction of this compound with DMAD has been reported to proceed via a 1,3-dipolar cycloaddition. mdpi.com This reaction is typically carried out under thermal conditions, often requiring heating in a suitable solvent like toluene (B28343) or xylene to achieve the desired transformation. nih.govmdpi.com The electron-withdrawing substituents on the phenyl ring of the sydnone can influence the reaction conditions required. It has been noted that electron-withdrawing groups on the sydnone's aryl substituent can enhance the reaction rate. nih.gov

The reaction proceeds by the [3+2] cycloaddition of the sydnone to the triple bond of DMAD, forming a bicyclic intermediate. This intermediate is unstable and spontaneously undergoes a retro-Diels-Alder reaction, losing a molecule of carbon dioxide to yield the stable aromatic pyrazole ring. mdpi.com

Formation of Pyrazole Derivatives

The 1,3-dipolar cycloaddition of this compound with DMAD provides a direct route to a polysubstituted pyrazole. Specifically, this reaction yields dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate. mdpi.com The synthesis is a straightforward and efficient method for constructing this particular heterocyclic system. mdpi.com

The characterization of this compound has been carried out using various spectroscopic techniques. The following table summarizes some of the key analytical data reported for this compound. mdpi.com

PropertyValue
AppearanceColorless crystals
Melting Point199–202 °C
Yield77%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
H-46.73 (s, 1H)
H-3'8.22 (dd, 1H, J = 9.1, 1.9 Hz)
H-5'8.27 (m, 1H)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
C-499.4
C-3'120.5 (J = 22.3 Hz)
C-6'121.2
C-1'121.9 (J = 14.9 Hz)
C-4'127.5 (J = 10.0 Hz)
C-5'132.2 (J = 3.6 Hz)
C-2'156.0 (J = 261.0 Hz)
CO167.9
Elemental Analysis
CalculatedC 28.43, H 0.89, N 8.29
FoundC 28.72, H 1.27, N 8.58

Following the cycloaddition reaction with DMAD, the resulting pyrazole derivative, dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate, has also been characterized. The table below presents its reported analytical data. mdpi.com

PropertyValue
AppearanceColorless solid
Melting Point114-116 °C
Yield73%
¹H NMR (400 MHz, CDCl₃) δ (ppm)
OCH₃3.91 (s, 3H), 3.98 (s, 3H)
H-3', H-5'7.55-7.61 (m, 2H)
H-58.07 (s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)
OCH₃52.6, 53.2
C-4'118.9 (J = 9.8 Hz)
C-3121.5
C-6'123.6 (J = 22.4 Hz)
C-1'125.9 (J = 14.9 Hz)
C-5'132.3 (J = 3.5 Hz)
C-5134.1
C-4142.1
C-2'158.5 (J = 262.5 Hz)
CO162.0, 163.4
Elemental Analysis
CalculatedC 34.69, H 1.79, N 6.22
FoundC 34.91, H 2.03, N 6.45

Catalytic Approaches to Enhance Cycloaddition Efficiency (e.g., CuSAC, SPSAC, Directed Cycloadditions)

The traditional 1,3-dipolar cycloaddition of sydnones with alkynes often necessitates harsh reaction conditions, such as high temperatures and prolonged reaction times, which can limit their applicability and lead to poor regioselectivity. nih.gov To mitigate these challenges, several catalytic and modified approaches have been developed, significantly enhancing the efficiency and control of pyrazole synthesis from sydnone precursors.

Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method has emerged as a powerful tool for promoting the cycloaddition of sydnones with terminal alkynes. The use of copper salts, such as copper(II) triflate (Cu(OTf)₂) or copper(II) acetate (B1210297) (Cu(OAc)₂), can dramatically reduce reaction times. whiterose.ac.uk Mechanistic studies suggest that different copper salts can influence the reaction pathway and, consequently, the regioselectivity of the resulting pyrazole. For instance, Cu(OTf)₂ is believed to function as a Lewis acid, activating the sydnone ring, which typically leads to the formation of 1,3-disubstituted pyrazoles. whiterose.ac.uk Conversely, the Cu(OAc)₂ system is thought to promote the formation of a reactive copper(I)-acetylide intermediate, directing the reaction towards 1,4-disubstituted pyrazoles. whiterose.ac.uk This catalytic approach, introduced by Taran's group, was a significant breakthrough, enabling regioselective reactions under milder conditions. nih.govbeilstein-journals.org

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC): For applications in complex biological systems where metal catalysts may be cytotoxic, the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) offers a bioorthogonal alternative. nih.govresearchgate.net This reaction utilizes strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN), which react rapidly with sydnones at room temperature without the need for a catalyst. researchgate.net The high reactivity is driven by the release of ring strain in the cycloalkyne upon cycloaddition. The reaction kinetics can be finely tuned by modifying the substituents on both the sydnone and the cycloalkyne. researchgate.net SPSAC represents a significant advancement, expanding the utility of sydnone cycloadditions into the realm of chemical biology and bioconjugation. researchgate.netrsc.org

Directed Cycloadditions: Regioselectivity in cycloaddition reactions can also be controlled by directing groups on the reactants. While specific examples for this compound are not detailed, the principle relies on using substituents to sterically or electronically favor the formation of one regioisomer over another. nih.gov For instance, in reactions involving pyridynes, proximal substituents have been shown to perturb the geometry of the intermediate, thereby governing the regioselectivity of cycloaddition reactions. nih.gov A similar strategic placement of directing groups on the alkyne partner in a sydnone cycloaddition could potentially offer a high degree of control over the product's regiochemistry.

Table 1: Comparison of Sydnone Cycloaddition Methods

Method Typical Conditions Key Advantages Common Catalyst/Reagent Ref.
Thermal Cycloaddition High temperature (e.g., boiling xylene), long reaction times Straightforward, good for symmetrical alkynes None nih.govbeilstein-journals.org
CuSAC Milder conditions, reduced reaction times High regioselectivity, improved yields Cu(OTf)₂, Cu(OAc)₂ whiterose.ac.uk
SPSAC Room temperature, catalyst-free Bioorthogonal, fast kinetics Strained cycloalkynes (e.g., BCN) nih.govresearchgate.netresearchgate.net

Steric and Electronic Effects on Cycloaddition Regioselectivity and Yield

The outcome of the [3+2] cycloaddition reaction involving 3-arylsydnones is profoundly influenced by the interplay of steric and electronic factors on both the sydnone and the dipolarophile.

Steric Effects: The bulky substituents on the 3-aryl ring of this compound are predicted to exert significant steric hindrance. The presence of two bromine atoms, particularly the one at the ortho-position (C-2), combined with the ortho-fluorine atom, creates a crowded environment around the N-3 position of the sydnone ring. Research on similarly substituted sydnones has demonstrated that such steric bulk can dramatically impede or even completely prevent the cycloaddition reaction. nih.govsemanticscholar.org For example, 3-(2,4,6-trisubstituted phenyl)-4-iodosydnones failed to react with dimethyl acetylenedicarboxylate (DMAD) even after prolonged heating in boiling xylene. nih.govbeilstein-journals.org This failure is attributed to the steric clash between the ortho-substituents on the phenyl ring and the substituents on the alkyne, which prevents the formation of the necessary transition state. semanticscholar.orgresearchgate.net Therefore, the cycloaddition of this compound would likely require a highly reactive or sterically unencumbered dipolarophile and may still proceed with a low yield.

Electronic Effects: The electronic nature of the substituents on both reactants governs the reaction rate and regioselectivity. Sydnone cycloadditions are typically classified as normal electron-demand Diels-Alder type reactions, where the sydnone acts as the electron-rich dipole (HOMO) and the alkyne as the electron-deficient dipolarophile (LUMO). youtube.com The 2,4-dibromo-6-fluorophenyl group is strongly electron-withdrawing due to the inductive effects of the three halogen atoms. This deactivates the sydnone ring, making it less nucleophilic and potentially slowing the reaction rate compared to sydnones with electron-donating groups on the aryl ring.

In reactions with unsymmetrical alkynes, electronic effects are crucial in determining the regioselectivity. The regiochemistry is often dictated by the electronic properties of the substituents on the alkyne. koreascience.kr While general trends exist, the precise regiochemical outcome for a reaction involving this compound would depend on the specific electronic nature of the alkyne partner.

Table 2: Influence of Substituents on Sydnone Cycloaddition

Factor Effect on this compound Predicted Outcome Ref.
Steric Hindrance High due to ortho-bromo and ortho-fluoro substituents. Low reactivity, potentially no reaction with bulky alkynes. nih.govbeilstein-journals.orgsemanticscholar.org
Electronic Effects Phenyl ring is strongly electron-withdrawing. Deactivates sydnone ring, potentially slowing the reaction rate. youtube.comresearchgate.net

Electrophilic Reactivity at the Sydnone Ring C-4 Position

The C-4 position of the sydnone ring is nucleophilic and readily undergoes electrophilic substitution, a characteristic feature of this mesoionic system. neliti.com

Specific Halogenation Mechanisms at C-4

Halogenation, such as chlorination, bromination, and iodination, typically occurs selectively at the C-4 position of the sydnone ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. wikipedia.orgmasterorganicchemistry.com The sydnone ring attacks the electrophilic halogen species, forming a cationic intermediate (an arenium ion equivalent), which then loses a proton to restore the aromatic character of the mesoionic ring. youtube.comyoutube.com

For the halogenation of 3-arylsydnones, the reaction conditions can vary. Bromination can be achieved using bromine in acetic acid. semanticscholar.org Iodination can be performed with reagents like iodine monochloride in acetic acid. semanticscholar.org The reactivity towards halogenation can be influenced by steric factors. For instance, a sterically hindered sydnone, such as one with ortho-substituents on the 3-phenyl ring, was found to require more drastic conditions (e.g., a large excess of the iodinating reagent and longer reaction times) for iodination at C-4 compared to a less hindered analogue. semanticscholar.orgresearchgate.net Given the substitution pattern of this compound, its halogenation at C-4 would likely require such forcing conditions.

Lithiation and Subsequent Derivatizations (Transmetalation, Coupling, Acylation)

The acidic proton at the C-4 position of a sydnone can be removed by a strong base, such as an alkyllithium reagent (e.g., n-BuLi or t-BuLi), to form a 4-lithiosydnone intermediate. researchgate.netresearchgate.net This powerful nucleophile can then be used in a variety of subsequent derivatization reactions.

Transmetalation and Coupling: The 4-lithiosydnone can undergo transmetalation with metal salts to form other organometallic species. For example, reaction with zinc chloride would yield a 4-zincsydnone derivative. These intermediates are valuable in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), allowing for the introduction of aryl, vinyl, or alkyl groups at the C-4 position. nih.gov This strategy provides a versatile route to C-4 functionalized sydnones, which are precursors to polysubstituted pyrazoles. whiterose.ac.uk

Acylation: The 4-lithiosydnone intermediate can react with various electrophiles, including acylating agents like acid chlorides or anhydrides, to introduce a ketone functionality at the C-4 position. However, direct Friedel-Crafts acylation on the sydnone ring is generally unsuccessful. neliti.com The lithiation-acylation sequence circumvents this limitation, providing a reliable method for synthesizing 4-acylsydnones.

These derivatization strategies significantly expand the synthetic utility of sydnones, including the highly substituted this compound, by enabling the introduction of a wide range of functional groups at the C-4 position.

Reactivity of the Halogenated Aryl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

In 3-arylsydnones, there is a competition between the sydnone ring and the aryl substituent for reaction with electrophiles. Generally, the sydnone ring is the more reactive site for electrophilic substitution. researchgate.net The sydnonyl group acts as an electron-withdrawing substituent, deactivating the attached phenyl ring towards electrophilic attack. This deactivation is due to the partial positive charge on the N-3 nitrogen atom. researchgate.net

For this compound, the phenyl ring is already heavily deactivated by three electron-withdrawing halogen atoms. Therefore, electrophilic aromatic substitution on this ring would be extremely difficult and would require harsh, forcing conditions. Any substitution would be directed by the existing substituents. The fluorine at C-6 and the bromine at C-4 are ortho, para-directing, while the bromine at C-2 is also ortho, para-directing. However, the extreme deactivation of the ring makes such reactions highly unlikely to occur in preference to substitution at the C-4 position of the sydnone ring or other potential reactions. Studies on the nitration of other 3-arylsydnones have shown that substitution occurs on the aryl ring only when it is sufficiently activated by other groups or when the more reactive C-4 position of the sydnone is already blocked. researchgate.netresearchgate.net

Influence of Halogen Substituents on Aromatic Reactivity

The sydnone ring itself possesses a mesoionic character, with delocalized positive and negative charges, and it generally acts as an electron-withdrawing group, further reducing the electron density of the attached phenyl ring. researchgate.net The combination of the inherent nature of the sydnone ring and the three strongly deactivating halogen substituents renders the phenyl group in this compound particularly electron-deficient.

The table below summarizes the dihedral angles for a series of related halogenated phenyl sydnones, illustrating the impact of ortho-substitution on molecular planarity.

Compound NameSubstituentsDihedral Angle (°)
3-(2-Fluorophenyl)sydnone2-F35.61(9)
3-(4-Bromo-2-fluorophenyl)sydnone2-F, 4-Br50.2(1)
This compound 2-Br, 4-Br, 6-F 78.5(1)
Data sourced from Stănică et al. (2021). nih.gov

Ring Transformation and Cleavage Reactions

The 1,2,3-oxadiazole core of the sydnone is susceptible to various ring transformation and cleavage reactions, driven by its unique mesoionic structure. These reactions are fundamental to both its degradation and its utility as a synthon for other heterocyclic systems.

Sydnone imines are a class of mesoionic compounds structurally related to sydnones, where the exocyclic oxygen atom at the C5 position is replaced by an imino group (=NR). The conversion of a sydnone to a sydnone imine represents a significant ring transformation. A general and established method for synthesizing sydnone imines involves the nitrosation of α-aminonitriles, followed by cyclization, which is analogous to the synthesis of sydnones from α-amino acids. nih.gov

More contemporary methods allow for the direct conversion of a pre-formed sydnone ring into a sydnone imine. One such strategy involves the reaction of a 4-triflated sydnone with primary or aromatic amines. This proceeds via a nucleophilic aromatic substitution mechanism, demonstrating the utility of activated sydnones in preparing functionalized sydnone imines.

While specific studies on the conversion of this compound to its corresponding imine have not been reported, it is plausible that such a transformation could be achieved. The strongly electron-withdrawing nature of the 2,4-dibromo-6-fluorophenyl group would likely influence the reactivity of the sydnone core, potentially making it more susceptible to certain nucleophilic attacks or rearrangements required for this transformation.

The sydnone ring is known to be labile and can undergo decomposition under various conditions, including exposure to strong acids, bases, heat, or light. neliti.com The stability of the ring is highly dependent on the nature of the substituent at the N3 position.

Acid and Base Hydrolysis: Sydnones are generally unstable in the presence of strong acids and bases. Acid-catalyzed hydrolysis typically leads to the cleavage of the ring, yielding a substituted hydrazine (B178648) and a carboxylic acid. For this compound, acid hydrolysis would be expected to produce (2,4-Dibromo-6-fluorophenyl)hydrazine and glyoxylic acid. The electron-withdrawing character of the phenyl substituent can influence the rate of this degradation by affecting the protonation equilibrium of the ring.

Thermal Decomposition: When heated, sydnones can undergo 1,3-dipolar cycloreversion, extruding carbon dioxide to generate a highly reactive nitrile imine intermediate. This intermediate can then undergo various subsequent reactions, such as dimerization or reaction with other species present in the medium. The temperature required for decomposition varies with the substituent on the N3-phenyl ring.

Photochemical Decomposition: Irradiation with UV light can also induce cleavage of the sydnone ring. This process can lead to the formation of different products compared to thermal decomposition, often involving complex rearrangements. Halogenated sydnones, in particular, have been noted to change color upon exposure to UV light, suggesting photochemical reactivity. neliti.com

The significant electron-withdrawing effect of the 2,4-dibromo-6-fluorophenyl group in the title compound is anticipated to increase the partial positive charge on the sydnone ring, potentially enhancing its susceptibility to nucleophilic attack and subsequent ring cleavage under hydrolytic conditions.

Advanced Research Applications and Methodological Contributions of 3 2,4 Dibromo 6 Fluorophenyl Sydnone

Role as a Versatile Synthon in Complex Heterocyclic Synthesis

3-(2,4-Dibromo-6-fluorophenyl)sydnone serves as a potent 1,3-dipole, making it an excellent building block, or synthon, for the creation of more complex heterocyclic structures. Its primary utility is demonstrated in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered rings.

Synthesis of Polyhalogenated Pyrazoles and Other Five-Membered Heterocycles

The most prominent application of this compound is in the synthesis of polyhalogenated pyrazoles. Sydnones readily react with alkynes in a [3+2] cycloaddition reaction, which proceeds with the extrusion of carbon dioxide to form a stable pyrazole (B372694) ring. mdpi.comnih.govresearchgate.net

In a typical reaction, this compound is reacted with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce the corresponding 1-arylpyrazole. mdpi.com The reaction is generally carried out under thermal conditions, often requiring heating in a high-boiling solvent like toluene (B28343) or xylene to proceed efficiently. nih.gov The resulting pyrazole retains the polyhalogenated phenyl group from the sydnone (B8496669), providing a scaffold that is highly functionalized and can be used for further chemical modifications. mdpi.combeilstein-journals.org

Table 1: Synthesis of a Polyhalogenated Pyrazole

Reactant 1 Reactant 2 Product

The presence of multiple halogen atoms on the phenyl ring makes these resulting pyrazoles attractive targets for medicinal chemistry and materials science, as halogens can significantly influence a molecule's pharmacokinetic properties and electronic behavior. researchgate.net

Strategies for Introducing Chirality in Synthesized Scaffolds

While this compound itself is achiral, its rigid structure provides a basis for introducing chirality into the resulting pyrazole products. A key strategy involves the concept of atropisomerism, which is chirality arising from restricted rotation around a single bond. nih.gov

Research on structurally similar halogenated 3-arylsydnones has demonstrated a viable method for achieving this. By incorporating a bulky, prochiral group at the ortho-position of the phenyl ring (adjacent to the sydnone moiety), the free rotation around the C-N bond connecting the phenyl and pyrazole rings in the final product can be significantly hindered. For instance, the introduction of an isopropyl group is sufficient to create stable rotational isomers, or rotamers, that can be detected and studied by NMR spectroscopy. This hindered rotation establishes a stereogenic axis, rendering the molecule chiral.

This approach allows for the conversion of central chirality in a precursor molecule to axial chirality in the final atropisomeric product. nih.gov Although this specific strategy has not been explicitly reported for this compound, the principle is directly applicable and presents a clear pathway for the synthesis of novel, chiral polyhalogenated 1-arylpyrazoles. Such chiral pyrazoles are of high interest as potential ligands in asymmetric catalysis and as pharmacologically active agents.

Contributions to Halogen Bonding Research and Supramolecular Chemistry

The heavily halogenated nature of this compound makes it an excellent candidate for studies in supramolecular chemistry, particularly in the investigation of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base).

Single-crystal X-ray diffraction analysis of 3-arylsydnones bearing both fluorine and bromine atoms has shown that halogen bonding is a significant interaction that helps model the crystal structure. mdpi.com The bromine atoms on the phenyl ring of this compound, in particular, can form intermolecular interactions with electron-rich atoms like oxygen or nitrogen in neighboring molecules. These interactions can dictate the packing of molecules in the solid state, influencing physical properties such as melting point and solubility. The study of such interactions in this and related molecules provides valuable data for understanding the fundamental nature of halogen bonds and for designing new crystalline materials with desired architectures and properties. mdpi.comnih.gov

Potential in Materials Science Research (e.g., Organic Electronics, Liquid Crystals)

While specific applications of this compound in materials science have not been extensively documented, its molecular structure suggests significant potential in fields like organic electronics and liquid crystals.

Organic Electronics: Molecules with extended π-systems and tunable electronic properties are the cornerstones of organic electronics. The combination of the aromatic sydnone and phenyl rings in this compound provides a π-conjugated system. The electron-withdrawing nature of the fluorine and bromine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO). This property is crucial for designing n-type semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to form ordered structures through halogen bonding could further aid in improving charge transport in thin films.

Liquid Crystals: The rigid, rod-like shape of many aryl-substituted heterocyclic compounds is a key feature for liquid crystalline behavior. mdpi.comyoutube.commdpi.com Although this compound itself may not be liquid crystalline, it could serve as a core building block or a dopant in liquid crystal mixtures. The high polarity and potential for intermolecular interactions (like halogen and dipole-dipole interactions) could influence the mesophase stability and temperature range of liquid crystal formulations. mdpi.com

Methodological Advancements in Sydnone Chemistry Enabled by the Compound

The unique substitution pattern of this compound makes it a useful substrate for advancing methodologies within sydnone chemistry itself. The traditional 1,3-dipolar cycloaddition of sydnones often requires harsh conditions, such as high temperatures. dntb.gov.ua

The development of milder and more efficient reaction protocols, such as copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) and strain-promoted sydnone-alkyne cycloaddition (SPSAC), has been a major focus in the field. dntb.gov.uarsc.org The electronic properties of the sydnone play a crucial role in these reactions. The presence of two bromine atoms and a fluorine atom on the phenyl ring of this compound significantly modulates its electronic character. This makes the compound an excellent model substrate for:

Studying Reaction Mechanisms: By comparing its reactivity to less halogenated or non-halogenated sydnones, researchers can gain detailed insights into how electronic effects influence the rates and regioselectivity of both thermal and catalyzed cycloaddition reactions.

Probing Steric Effects: The ortho-bromo and ortho-fluoro substituents provide significant steric bulk around the C-N bond, which can influence the approach of the dipolarophile. In some cases, highly substituted sydnones have been shown to fail in cycloaddition reactions where less hindered analogues succeed, highlighting the importance of steric factors. nih.gov

Therefore, while not leading to a standalone new methodology, the use of this compound contributes valuable data that helps refine and expand the scope of existing and emerging synthetic methods in sydnone chemistry. nih.gov

Q & A

Q. What are the key considerations for designing synthetic routes for 3-(2,4-Dibromo-6-fluorophenyl)sydnone?

Methodological Answer: Synthetic route design should prioritize regioselectivity due to the compound’s halogenated aromatic core and sydnone ring reactivity. Begin with bromination/fluorination of the phenyl precursor, followed by sydnone ring formation via cyclization of N-nitrosophenylhydrazine derivatives. Use spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>19</sup>F NMR) to confirm intermediate structures . Theoretical frameworks (e.g., frontier molecular orbital analysis) can predict reactivity patterns of halogen substituents during substitution reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine crystallographic analysis (single-crystal X-ray diffraction) with spectroscopic techniques:

  • NMR : Verify aromatic proton environments and sydnone ring proton shifts (δ ~8.5–9.5 ppm for sydnone protons ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H5Br2FN2O2, expected m/z ~369–371) .
  • IR : Identify sydnone-specific absorptions (C=O stretch ~1740 cm<sup>−1</sup>) .

Q. What theoretical frameworks guide reactivity studies of halogen-substituted sydnones?

Methodological Answer: Electrophilic substitution in halogenated sydnones is influenced by:

  • Hammett σ constants : Predict substituent effects on reaction rates (e.g., electron-withdrawing Br/F groups direct electrophiles to meta/para positions) .
  • DFT calculations : Model transition states for bromine/fluorine participation in regioselective reactions (e.g., lithiation or acylation) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromination vs. ring-opening) impact the synthesis of this compound?

Methodological Answer: Bromination in acetic anhydride may lead to:

  • Desired pathway : Electrophilic bromination at the 4-position of the sydnone ring, stabilized by resonance .
  • Side reactions : Ring-opening via HBr elimination, forming 1,3,4-oxadiazol-2(3H)-one derivatives (monitor via TLC/HPLC to detect byproducts) .
    Mitigation : Optimize temperature (20–30°C) and stoichiometry (1.2 eq Br2) to favor bromination over decomposition .

Q. What contradictions exist in mechanistic studies of sydnone halogenation, and how can they be resolved?

Methodological Answer: Contradictions arise in:

  • Role of HBr : Badami et al. propose HBr catalyzes 1,3-dipolar cycloaddition , while Yeh et al. observed HBr-mediated decomposition .
    Resolution : Use <sup>13</sup>C-labeled sydnones to track reaction intermediates via <sup>13</sup>C NMR or in situ FTIR to detect transient species .

Q. How can structure-activity relationships (SARs) predict the biological activity of this compound derivatives?

Methodological Answer:

  • COX-2 inhibition : Halogen substituents enhance hydrophobic interactions with Arg513 in COX-2’s active site (validate via molecular docking using PDB: 5KIR) .
  • Antimicrobial activity : Correlate Hammett σ values of substituents with MIC data against Gram-positive/-negative strains .

Q. What advanced characterization techniques resolve ambiguities in sydnone-based crystal structures?

Methodological Answer:

  • SC-XRD : Refine anisotropic displacement parameters to distinguish disorder in bromine/fluorine positions .
  • Hirshfeld surface analysis : Quantify halogen bonding (C–Br···O) and π-stacking interactions in the crystal lattice .

Methodological Challenges & Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results in sydnone reactivity?

Methodological Answer:

  • Validation : Compare DFT-predicted activation energies with kinetic data (e.g., Arrhenius plots for bromination rates) .
  • Error sources : Reassess solvent effects (e.g., acetic anhydride polarity) in computational models if deviations exceed 10% .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

Methodological Answer:

  • Directed lithiation : Use LDA at −78°C to deprotonate the sydnone ring’s 4-position, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-coupling : Suzuki-Miyaura coupling at bromine sites (Pd(OAc)2/SPhos ligand) to introduce aryl groups .

Q. How can researchers reconcile conflicting bioactivity data across sydnone derivatives?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., COX-2 IC50 values ) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line).
  • Dose-response refinement : Test compounds at 6–8 concentrations (0.1–100 μM) to improve IC50 accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.